

# Spectroscopic Profile of 4,5-Dihydroisothiazole 1,1-Dioxide: A Technical Guide

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## Compound of Interest

Compound Name: 4,5-Dihydroisothiazole 1,1-dioxide

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4,5-dihydroisothiazole 1,1-dioxide**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

## Core Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **4,5-dihydroisothiazole 1,1-dioxide**. These values are derived from the analysis of functional groups and comparison with structurally related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

<sup>1</sup> H NMR	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	<sup>13</sup> C NMR	Predicted Chemical Shift ( $\delta$ , ppm)
H-4 (CH <sub>2</sub> )	~3.2 - 3.6	Triplet	2H	C-4 (CH <sub>2</sub> )	~45 - 55
H-5 (CH <sub>2</sub> )	~3.8 - 4.2	Triplet	2H	C-5 (CH <sub>2</sub> )	~50 - 60
N-H	~5.0 - 7.0	Broad Singlet	1H		

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts are referenced to TMS ( $\delta$  = 0.00 ppm).

## Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Frequencies

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
N-H	Stretching	3200 - 3400	Medium
C-H (aliphatic)	Stretching	2850 - 3000	Medium-Strong
SO <sub>2</sub>	Asymmetric Stretching	1300 - 1350	Strong
SO <sub>2</sub>	Symmetric Stretching	1120 - 1160	Strong

## Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
121	$[M]^+$ (Molecular Ion)	Expected molecular ion peak for $C_3H_5NO_2S$ .
105	$[M - O]^+$	Loss of an oxygen atom.
93	$[M - C_2H_4]^+$	Loss of ethene via retro-Diels-Alder type fragmentation.
64	$[SO_2]^+$	Characteristic fragment for sulfones.
56	$[C_3H_4N]^+$	Resulting from the cleavage of the C-S and S-N bonds.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **4,5-dihydroisothiazole 1,1-dioxide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Filter the solution into a clean NMR tube to a height of approximately 4-5 cm. Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.

- Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet. [3]
  - Place the prepared sample in the spectrometer's sample holder.
  - Collect the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .[4]
  - The final spectrum is typically presented in terms of transmittance or absorbance.

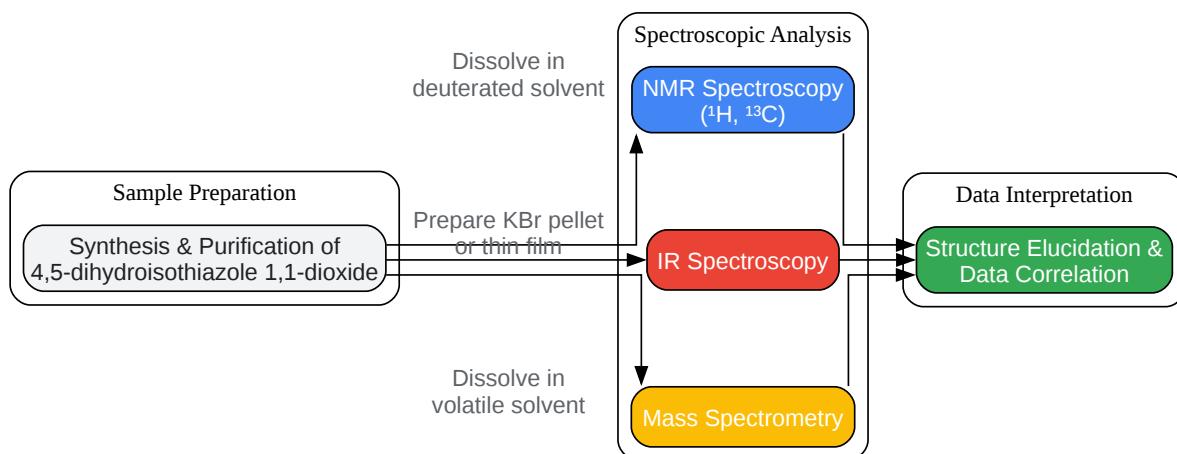
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[5][6]

- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - For EI, use a standard electron energy of 70 eV.
  - For ESI, optimize spray and cone voltages to achieve stable ionization.
  - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
  - If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to aid in structural elucidation by analyzing the fragmentation pattern.<sup>[7]</sup>

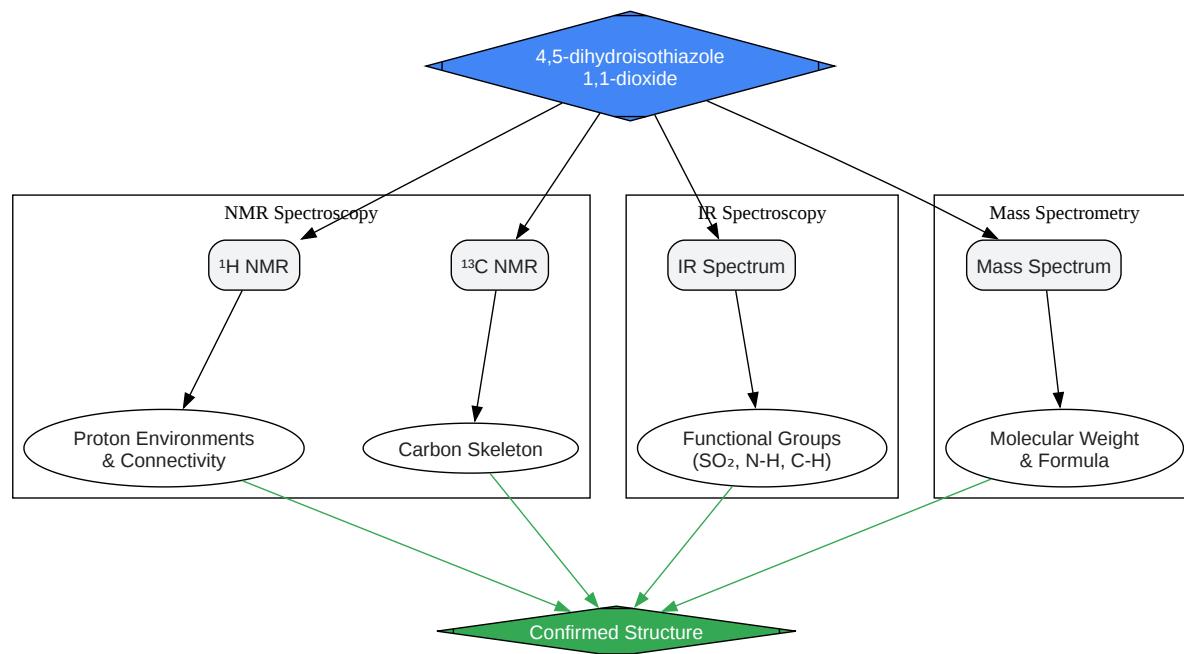
## Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4,5-dihydroisothiazole 1,1-dioxide**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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Caption: Logical relationships between spectroscopic data and structural elucidation.

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